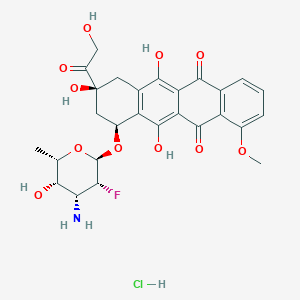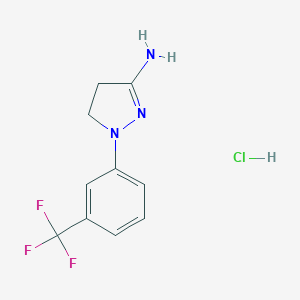
3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride is a chemical compound that is widely used in scientific research. It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. The compound is also known for its anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride is primarily through its inhibition of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride. 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride, the compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemische Und Physiologische Effekte
In addition to its anti-inflammatory and anti-tumor properties, 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer metastasis. The compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride in lab experiments is its potency and selectivity. The compound is a highly specific inhibitor of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride, which makes it a valuable tool for studying the role of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride in various biological processes. However, the compound also has some limitations. It is not soluble in water, which can make it difficult to use in some experimental settings. Additionally, the compound has been shown to have some cytotoxic effects, which can limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several future directions for research on 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride. One area of interest is the development of new drugs based on the compound's structure. Researchers are also investigating the potential use of the compound in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research on the compound's effects on other biological pathways, including its potential role in regulating the immune system and modulating oxidative stress.
Synthesemethoden
The synthesis of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 3-aminopyrazole in the presence of hydrochloric acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
77992-29-1 |
|---|---|
Produktname |
3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride |
Molekularformel |
C10H11ClF3N3 |
Molekulargewicht |
265.66 g/mol |
IUPAC-Name |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-5-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3N3.ClH/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15-16;/h1-3,6H,4-5H2,(H2,14,15);1H |
InChI-Schlüssel |
ZHIVNGPRIADXRQ-UHFFFAOYSA-N |
SMILES |
C1CN(N=C1N)C2=CC=CC(=C2)C(F)(F)F.Cl |
Kanonische SMILES |
C1CN(N=C1N)C2=CC=CC(=C2)C(F)(F)F.Cl |
Andere CAS-Nummern |
77992-29-1 |
Synonyme |
4,5-Dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine Monochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



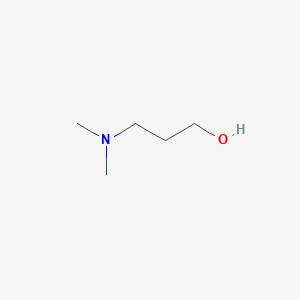
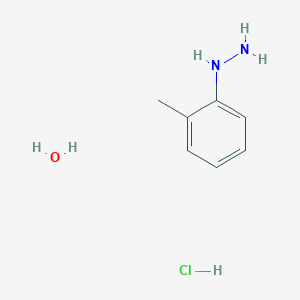
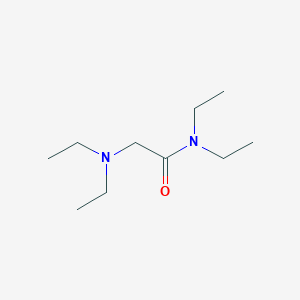

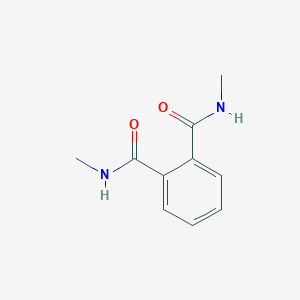
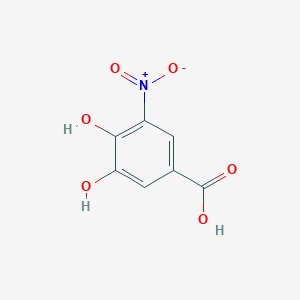
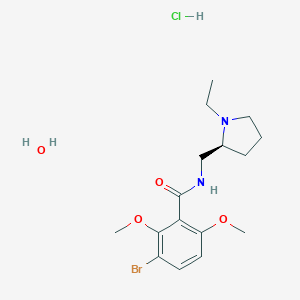
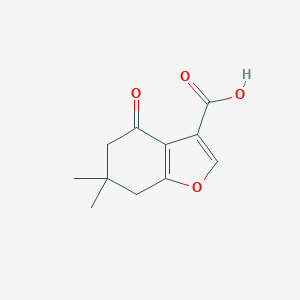
![1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B49587.png)
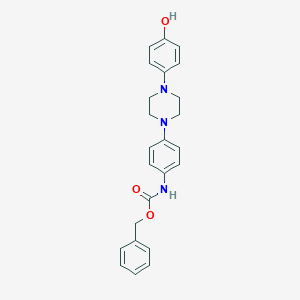
![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B49589.png)
